molecular formula C14H9F6NO B8162423 4-Trifluoromethoxy-3'-trifluoromethylbiphenyl-2-ylamine

4-Trifluoromethoxy-3'-trifluoromethylbiphenyl-2-ylamine

Cat. No.: B8162423
M. Wt: 321.22 g/mol
InChI Key: KLLPXLSRYUVDRU-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure. These functional groups are known for their strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. The presence of these groups makes the compound highly valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction of nitrogen-heterocycles with trifluoromethyl triflate can yield the desired trifluoromethoxy-substituted biphenyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted biphenyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl groups. These interactions can influence various pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl structure. This combination of functional groups imparts distinct electronic properties, making the compound highly versatile and valuable in various applications .

Properties

IUPAC Name

5-(trifluoromethoxy)-2-[3-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-2-8(6-9)11-5-4-10(7-12(11)21)22-14(18,19)20/h1-7H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLPXLSRYUVDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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